4-(4-Boc-aminophenyl)-2-formylphenol
Description
4-(4-Boc-aminophenyl)-2-formylphenol is an organic compound that features a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a formyl group
Properties
IUPAC Name |
tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPVPQZZLSRPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Boc-aminophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the protection of the amine group on the phenyl ring with a Boc group, followed by formylation of the phenol group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-Boc-aminophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-(4-Boc-aminophenyl)-2-carboxyphenol.
Reduction: 4-(4-Boc-aminophenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Boc-aminophenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Boc-aminophenyl)-2-formylphenol involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive amine that can form bonds with other molecules. The formyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Boc-aminophenyl)boronic acid: Similar structure but with a boronic acid group instead of a formyl group.
4-(4-Boc-aminophenyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
4-(4-Boc-aminophenyl)-2-formylphenol is unique due to the presence of both a Boc-protected amine and a formyl group on the same phenyl ring
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